Welcome to the BenchChem Online Store!
molecular formula C12H18NOP B8783976 1-Benzyl-4-methyl-1,4-azaphosphinane 4-oxide

1-Benzyl-4-methyl-1,4-azaphosphinane 4-oxide

Cat. No. B8783976
M. Wt: 223.25 g/mol
InChI Key: MLBLTCITRYJZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08067395B2

Procedure details

1-Benzyl-4-methyl-[1,4]azaphosphinane 4-oxide was dissolved in ethanol (100 mL). 1 M HCl (100 mL) was added, along with palladium on carbon (10%, 2.6 g). The mixture was hydrogenated on a Parr shaker for 4 hours at 50 psi. The mixture was filtered through Celite and all solvents were removed under reduced pressure. The product was triturated in hot ethanol (50 mL) and cooled, and the solution was diluted with ether (300 mL). The white crystalline solid was filtered, washed with ether (2×50 mL), hexane (2×50 mL), and dried in vacuo. 4-methyl-[1,4]azaphosphinane 4-oxide hydrochloride was obtained as a white crystalline solid (9.46 g, 94%). 1H NMR (400 MHz, DMSO) δ 3.07 (m, 2H); 2.68 (m, 2H); 1.78 (m, 2H); 1.61 (m, 2H), 1.39 (3H, d, JH-C—P=13.6 Hz.); 31P NMR: δ 29 ppm; ESMS (m/z): (M+1)+ found, 134.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
catalyst
Reaction Step Two
Name
Yield
94%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][P:11](=[O:15])([CH3:14])[CH2:10][CH2:9]1)C1C=CC=CC=1.[ClH:16]>C(O)C.[Pd]>[ClH:16].[CH3:14][P:11]1(=[O:15])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCP(CC1)(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
2.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
all solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was triturated in hot ethanol (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
the solution was diluted with ether (300 mL)
FILTRATION
Type
FILTRATION
Details
The white crystalline solid was filtered
WASH
Type
WASH
Details
washed with ether (2×50 mL), hexane (2×50 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.CP1(CCNCC1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 9.46 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.